molecular formula C8H15NO B188964 2-(Dimethylamino)cyclohexanone CAS No. 6970-60-1

2-(Dimethylamino)cyclohexanone

Cat. No.: B188964
CAS No.: 6970-60-1
M. Wt: 141.21 g/mol
InChI Key: JOZKRRZOWRUDEK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)cyclohexanone is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a derivative of cyclohexanone, where the hydrogen atom on the second carbon is replaced by a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-(Dimethylamino)cyclohexanone involves the Mannich reaction. This reaction typically includes cyclohexanone, formaldehyde, and dimethylamine hydrochloride as reactants. The reaction proceeds as follows:

  • Cyclohexanone reacts with formaldehyde and dimethylamine hydrochloride.
  • The reaction mixture is subjected to vacuum distillation to remove impurities.
  • The resulting product is crystallized from acetone and converted to the free base using sodium hydroxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of glacial acetic acid as a solvent and vacuum distillation are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-(Dimethylamino)cyclohexanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)cyclohexanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-(Dimethylaminomethyl)cyclohexanone: This compound has a similar structure but with an additional methyl group on the nitrogen atom.

    Cyclohexanone: The parent compound without the dimethylamino group.

    2-(N,N-Dimethylamino)cyclohexanone: Another derivative with a similar functional group.

Uniqueness: 2-(Dimethylamino)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Properties

IUPAC Name

2-(dimethylamino)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9(2)7-5-3-4-6-8(7)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZKRRZOWRUDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020888
Record name 2-(Dimethylamino)-cyclohexanone
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-60-1
Record name 2-(Dimethylamino)cyclohexanone
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Record name 2-(Dimethylamino)cyclohexanone
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Record name 2-(Dimethylamino)-cyclohexanone
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Record name 2-(dimethylamino)cyclohexan-1-one
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Record name 2-(Dimethylamino)cyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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